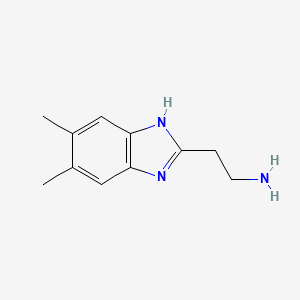

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-7-5-9-10(6-8(7)2)14-11(13-9)3-4-12/h5-6H,3-4,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGNZFPNBDRSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597708 | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91337-46-1 | |

| Record name | 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine, a benzimidazole derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough characterization methodologies.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a heterocyclic aromatic organic compound, consists of a fusion of benzene and imidazole rings. This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The structural versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. The title compound, this compound (CAS No.: 91337-46-1, Molecular Formula: C₁₁H₁₅N₃), incorporates a dimethylated benzene ring and an ethanamine substituent at the 2-position, features that may confer specific biological activities and make it an attractive candidate for further derivatization in drug discovery programs.[4][5][6]

Part 1: Chemical Synthesis

The synthesis of this compound is most effectively achieved through the Phillips condensation reaction. This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7] In this case, 4,5-dimethyl-1,2-phenylenediamine serves as the o-phenylenediamine precursor, and β-alanine (3-aminopropanoic acid) provides the ethanamine side chain.

Synthetic Pathway: Phillips Condensation

The reaction proceeds via the initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The use of a mineral acid, such as hydrochloric acid, catalyzes the reaction.

Caption: Synthetic scheme for this compound via Phillips condensation.

Detailed Experimental Protocol

Materials:

-

4,5-Dimethyl-1,2-phenylenediamine (98% purity)[8]

-

β-Alanine

-

4N Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and β-alanine (1.1 eq) in 4N hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane:methanol (9:1) to yield the pure this compound.

| Parameter | Value/Condition | Rationale |

| Reactants | 4,5-Dimethyl-1,2-phenylenediamine, β-Alanine | Readily available starting materials for the target molecule.[9] |

| Catalyst | 4N Hydrochloric Acid | Facilitates the condensation and cyclization steps.[7] |

| Temperature | Reflux | Provides the necessary activation energy for the reaction. |

| Reaction Time | 4-6 hours | Typical duration for Phillips condensation reactions. |

| Work-up | Neutralization with NaHCO₃ | To quench the acid and allow for extraction of the free base. |

| Purification | Column Chromatography | To isolate the pure product from any unreacted starting materials or byproducts. |

Part 2: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.20-7.30 (s, 2H): Aromatic protons on the benzimidazole ring.

-

δ ~3.00-3.10 (t, 2H): Methylene protons adjacent to the benzimidazole ring.

-

δ ~2.80-2.90 (t, 2H): Methylene protons adjacent to the amino group.

-

δ ~2.20-2.30 (s, 6H): Methyl protons on the benzimidazole ring.

-

δ ~1.50-2.00 (br s, 2H): Amine protons.

-

δ ~12.00 (br s, 1H): N-H proton of the benzimidazole ring.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~155.0: C2 carbon of the benzimidazole ring.

-

δ ~135.0-140.0: Quaternary carbons of the benzimidazole ring.

-

δ ~130.0: Quaternary carbons bearing the methyl groups.

-

δ ~115.0: Aromatic CH carbons of the benzimidazole ring.

-

δ ~40.0: Methylene carbon adjacent to the amino group.

-

δ ~30.0: Methylene carbon adjacent to the benzimidazole ring.

-

δ ~20.0: Methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | Amine (NH₂) and Benzimidazole (N-H) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| 1620-1580 | C=N and C=C stretch | Imidazole and Benzene ring |

| 1450-1400 | C-H bend | Aliphatic C-H |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI) Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 189

-

Major Fragments:

-

m/z = 172 (Loss of NH₃)

-

m/z = 160 (Loss of CH₂NH₂)

-

m/z = 145 (Loss of C₂H₄NH₂)

-

m/z = 132 (Benzimidazole core fragmentation)

-

Caption: Predicted mass spectrometry fragmentation pathway of the target molecule.

Part 3: Potential Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural features suggest several potential therapeutic applications. The benzimidazole core is a well-established pharmacophore with a broad range of activities.[1][3] The presence of the ethanamine side chain introduces a basic nitrogen atom, which can be crucial for interactions with biological targets such as receptors and enzymes.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Many benzimidazole derivatives exhibit potent antibacterial and antifungal activities.[2]

-

Anticancer Agents: The benzimidazole scaffold is found in several anticancer drugs, and derivatives are continually being explored for their cytotoxic properties.[2]

-

Antiviral Agents: Benzimidazole derivatives have shown efficacy against a variety of viruses.[1]

-

Histamine Receptor Ligands: The ethylamine side chain is a common feature in histamine receptor ligands, suggesting potential applications in allergy or as anti-ulcer agents.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the pharmacological profile of this compound and its potential as a lead molecule in drug discovery.

Conclusion

This technical guide has outlined a reliable synthetic route for this compound via the Phillips condensation, provided a comprehensive characterization protocol using modern spectroscopic techniques, and discussed its potential applications in medicinal chemistry. The detailed methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Liu, W., Chen, C., & Liu, H. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry, 33(3), 1437-1444. Retrieved from [Link]

-

Shafi, S., Alam, M. M., Mulakayala, N., Kotte, G. K., Chourasia, M., & Mulakayala, C. (2014). SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. Malaysian Journal of Analytical Sciences, 18(1), 105-113. Retrieved from [Link]

-

Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

El Kihel, A., El Guesmi, S., El Hallaoui, A., & El Ammari, L. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Wang, Y., Li, Y., & Wang, X. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 12(44), 28751-28755. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 1H-benzimidazol-2-yl(dimethyl)amine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. Retrieved from [Link]

-

Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

Alam, M. S., & Ali, M. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(1), 66-71. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

Rajasekhar, S., Maiti, B., Balamurali, M. M., & Chanda, K. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. Retrieved from [Link]

-

Gzella, A., & Wolska, A. (2019). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 24(18), 3365. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine. Retrieved from [Link]

Sources

- 1. CN102285924A - Synthesis method of benzimidazolone - Google Patents [patents.google.com]

- 2. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. adichemistry.com [adichemistry.com]

- 8. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Its unique bicyclic aromatic structure allows for versatile interactions with biological targets. The compound this compound (CAS No: 91337-46-1) is a member of this important class, featuring a dimethyl-substituted benzene ring and a flexible ethanamine side chain.[1][2] These substitutions are not merely decorative; they are anticipated to significantly influence the molecule's physicochemical profile, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical properties of this molecule. In the absence of extensive published experimental data for this specific entity, we will leverage established principles from analogous benzimidazole derivatives and provide detailed, field-proven experimental protocols for their definitive determination. Our approach is grounded in explaining the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 91337-46-1 | [1] |

| Molecular Formula | C₁₁H₁₅N₃ | [1][2] |

| Molecular Weight | 189.26 g/mol | [1][2] |

Structure:

Ionization Constant (pKa)

Expertise & Experience: The ionization state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and receptor-binding affinity. For this compound, two primary ionization centers exist: the basic ethanamine side chain and the amphoteric benzimidazole ring system. The ethanamine group is expected to have a pKa in the range typical for primary alkylamines (approx. 9-10.5), making it predominantly protonated at physiological pH 7.4. The benzimidazole ring possesses a basic nitrogen (N1/N3) with a pKa typically around 5.4-5.8 for protonated benzimidazoles.[3] The low aqueous solubility of many benzimidazoles can complicate experimental determination, making the choice of method crucial.[4][5]

Data Summary:

| Property | Predicted Value | Status |

| pKa₁ (Ethanamine) | 9.0 - 10.5 | To be determined experimentally |

| pKa₂ (Benzimidazole) | 5.5 - 6.5 | To be determined experimentally |

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is the gold standard for pKa determination due to its accuracy and direct measurement of protonation events. It is particularly well-suited for compounds with basic functional groups.

Causality: Potentiometric titration directly measures the change in pH of a solution of the analyte upon the addition of a titrant (a strong acid). The pKa is the pH at which the functional group is 50% ionized, which corresponds to the midpoint of the steepest part of the titration curve. This provides a direct, thermodynamically relevant value.

Methodology:

-

Preparation: Prepare a 0.01 M solution of this compound in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, but the resulting pKa will be an apparent pKa (pKaapp) and should be noted as such.

-

Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).

-

Titration:

-

Place a known volume (e.g., 50 mL) of the analyte solution in a thermostatted beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points are identified as the peaks on this derivative curve.

-

The pKa values are determined from the pH at the half-equivalence points. For the titration of a base with an acid, the pKa is the pH at the volume of acid that is half of the volume required to reach the equivalence point.

-

Workflow Diagram: Potentiometric Titration

Caption: Potentiometric titration workflow for pKa determination.

Lipophilicity (LogP & LogD)

Expertise & Experience: Lipophilicity is arguably one of the most influential physicochemical parameters in drug design, governing a compound's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7] Because our compound has ionizable centers, its partitioning is pH-dependent. Therefore, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant descriptor.[8] A LogP value between 1 and 3 is often considered optimal for oral bioavailability, while a value around 2 is favorable for CNS penetration.[7]

Data Summary:

| Property | Predicted Value | Status |

| LogP | 1.5 - 2.5 | To be determined experimentally |

| LogD (pH 7.4) | 0.5 - 1.5 | To be determined experimentally |

Experimental Protocol: LogP Determination by Shake-Flask Method

This traditional method is considered the "gold standard" for its direct measurement of partitioning.

Causality: The shake-flask method directly measures the equilibrium concentrations of the analyte in two immiscible phases (n-octanol and water), providing a direct calculation of the partition coefficient. Its trustworthiness comes from its direct, physical basis, though it requires pure material and a sensitive analytical method for concentration measurement.

Methodology:

-

Pre-equilibration: Mix n-octanol and purified water (or pH 7.4 buffer for LogD) in a separatory funnel. Shake vigorously and allow the layers to separate completely (overnight) to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a concentration that is well within the linear range of the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning:

-

In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the analyte stock solution.

-

Seal the tube and agitate it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.

-

-

Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the analyte using a validated analytical method (e.g., HPLC-UV). The concentration in the octanol phase can be determined by difference from the initial concentration.

-

Calculation:

-

P = ([Analyte]octanol) / ([Analyte]aqueous)

-

LogP = log₁₀(P)

-

Workflow Diagram: Shake-Flask Method for LogP

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 3. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine as a Histamine Receptor Modulator

Preamble for the Senior Application Scientist

This technical guide delves into the probable mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine, a compound of interest within the broader, pharmacologically significant benzimidazole class. Given the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds and established pharmacological principles to propose a well-founded hypothesis centered on its interaction with the histamine receptor family. This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for investigating this compound, complete with theoretical underpinnings and detailed experimental protocols for validation. Our approach is grounded in the established precedent of benzimidazole derivatives as modulators of histamine receptors, offering a logical and actionable path for further research.[1][2][3]

Introduction: The Benzimidazole Scaffold and a Hypothesized Role in Histaminergic Signaling

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[4] Its derivatives are known to exhibit a wide array of biological activities, including roles as proton pump inhibitors, anthelmintics, and antihistamines.[4][5][6] The structure of this compound, featuring an ethanamine side chain at the 2-position, bears a strong resemblance to the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine). This structural analogy is the cornerstone of our hypothesis: that this compound's primary mechanism of action involves the modulation of one or more of the four known histamine receptors (H1, H2, H3, H4).[7]

This guide will, therefore, explore this hypothesis in detail, outlining the key signaling pathways of the histamine receptor family and providing a comprehensive suite of experimental protocols to rigorously test and characterize the interaction of this compound with these G-protein coupled receptors (GPCRs).

The Histamine Receptor Family: Key Targets in Physiology and Disease

Histamine is a critical biogenic amine that mediates a wide range of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission.[7][8] Its effects are transduced through four distinct GPCR subtypes, each with a unique tissue distribution and intracellular signaling cascade.[7][9]

-

Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), mediating allergic and inflammatory responses.[9][10]

-

Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[11] This pathway is famously involved in the stimulation of gastric acid secretion.[7]

-

Histamine H3 Receptor (H3R): Primarily coupled to Gi/o proteins, H3R activation inhibits adenylyl cyclase, decreasing cAMP levels.[12] It functions as a presynaptic autoreceptor in the central nervous system (CNS), regulating the release of histamine and other neurotransmitters.[7][8]

-

Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, H4R is predominantly expressed on cells of hematopoietic origin and is involved in immunomodulatory and inflammatory processes.[3][9]

The diverse roles of these receptors make them attractive targets for therapeutic intervention.

Signaling Pathways Overview

Caption: Overview of the primary signaling pathways for histamine receptors.

Experimental Framework for Mechanism of Action Elucidation

To validate the hypothesis that this compound is a histamine receptor modulator, a multi-tiered experimental approach is necessary. This section provides detailed, field-proven protocols for the in vitro and in vivo characterization of the compound's activity.

Experimental Workflow Diagram

Caption: A tiered approach for characterizing a novel compound.

In Vitro Characterization: Binding and Functional Activity

This protocol determines the binding affinity of the test compound for the H1 receptor by measuring its ability to compete with a known radiolabeled H1R antagonist.[13][14][15]

Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]mepyramine) from the H1 receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably or transiently expressing the human H1 receptor.

-

Radioligand: [³H]mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin or another structurally distinct H1 antagonist.

-

Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

Step-by-Step Protocol:

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of diluted test compound or vehicle (for total binding) or non-specific binding control.

-

50 µL of [³H]mepyramine diluted in assay buffer to a final concentration near its Kd (e.g., 1-2 nM).

-

100 µL of the H1R membrane preparation (typically 20-40 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of the test compound to act as an agonist or antagonist at the H1 receptor by monitoring changes in intracellular calcium concentration.[10][16][17][18]

Principle: H1R activation leads to a Gq-mediated release of intracellular calcium. This transient increase in cytosolic Ca²⁺ can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.

-

Calcium Indicator Dye: Fluo-4 AM or a similar dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Histamine.

-

Test Compound: this compound.

Step-by-Step Protocol:

-

Cell Plating: Seed the H1R-expressing cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with assay buffer to remove excess dye.

-

Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

-

Agonist Mode:

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of the test compound and monitor the fluorescence change over time. An increase in fluorescence indicates agonist activity.

-

-

Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes.

-

Add a fixed concentration of histamine (at its EC80) and monitor the fluorescence change. A reduction in the histamine-induced signal indicates antagonist activity.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

For agonist activity, plot ΔF versus log [test compound] to determine the EC50.

-

For antagonist activity, plot the percentage inhibition of the histamine response versus log [test compound] to determine the IC50.

-

This protocol assesses the compound's effect on the H2 receptor by measuring changes in intracellular cAMP levels.[19][20][21]

Principle: H2R activation stimulates cAMP production via Gs. This assay quantifies cAMP levels, typically using a competitive immunoassay format like HTRF or ELISA.

Materials:

-

Cell Line: CHO or HEK293 cells expressing the human H2 receptor.

-

Stimulation Buffer: HBSS containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Agonist: Amthamine or histamine.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).

-

Test Compound.

Step-by-Step Protocol:

-

Cell Preparation: Culture cells to confluency, then detach and resuspend them in stimulation buffer.

-

Assay Setup (Antagonist Mode):

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the cell suspension and pre-incubate for 15 minutes at room temperature.

-

Add a fixed concentration of an H2 agonist (e.g., amthamine at its EC80).

-

-

Assay Setup (Agonist Mode):

-

Add the test compound at various concentrations to the wells.

-

Add the cell suspension to initiate the reaction.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Lysis and Detection: Add the lysis buffer provided in the cAMP kit, and then follow the manufacturer's instructions for adding the detection reagents.

-

Measurement: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).

-

Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration or percentage of control response against the log concentration of the test compound to determine the IC50 (antagonist) or EC50 (agonist).

In Vivo Pharmacological Characterization

Following in vitro characterization, promising activity should be confirmed in a relevant animal model. The choice of model depends on the identified receptor subtype and whether the compound is an agonist or antagonist.

Example Model: Histamine-Induced Paw Edema in Rats (for H1 Antagonism)

Principle: This model assesses the anti-inflammatory and anti-allergic potential of an H1 antagonist by measuring its ability to inhibit paw swelling induced by a local injection of histamine.

Protocol Outline:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week.

-

Compound Administration: Administer the test compound (e.g., 1, 3, 10 mg/kg) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group and a positive control group (e.g., receiving a known antihistamine) should be included.

-

Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a small volume (e.g., 0.1 mL) of histamine solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before histamine injection) and at regular intervals afterward (e.g., 30, 60, 120, 180 minutes).

-

Data Analysis: Calculate the percentage inhibition of edema for each dose of the test compound compared to the vehicle control group. This allows for an in vivo assessment of the compound's efficacy.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays will provide a comprehensive profile of the compound's mechanism of action.

Quantitative Data Summary (Hypothetical)

| Assay Type | Receptor Target | Parameter | Hypothetical Value | Interpretation |

| Radioligand Binding | Human H1R | Ki (nM) | 35 | Moderate to high binding affinity. |

| Calcium Flux (Antagonist) | Human H1R | IC50 (nM) | 80 | Functional antagonism at the H1 receptor. |

| cAMP Assay (Antagonist) | Human H2R | IC50 (nM) | >10,000 | No significant activity at the H2 receptor. |

| In Vivo Paw Edema | Rat | % Inhibition @ 10mg/kg | 65% | Demonstrates in vivo efficacy as an anti-inflammatory/anti-allergic agent. |

Structure-Activity Relationship (SAR) Insights

The structure of this compound provides several points for consideration:

-

Benzimidazole Core: This is a common feature in many H1 antagonists.[2]

-

Ethanamine Side Chain: Mimics the side chain of histamine, likely contributing to its affinity for the receptor binding pocket.

-

5,6-Dimethyl Substitution: These methyl groups on the benzene ring may influence the compound's lipophilicity, metabolic stability, and interaction with specific sub-pockets within the receptor. Compared to an unsubstituted benzimidazole, these groups could enhance binding affinity by filling a hydrophobic pocket or, conversely, cause steric hindrance. Further studies with analogs are required to determine their precise role.

Conclusion

Based on structural analogy and the known pharmacology of the benzimidazole class of compounds, it is highly probable that this compound acts as a modulator of histamine receptors, most likely as an H1 receptor antagonist. The experimental framework provided in this guide offers a clear and rigorous pathway for testing this hypothesis. Through systematic in vitro binding and functional assays, followed by in vivo validation, researchers can elucidate the precise mechanism of action, determine the potency and selectivity of the compound, and lay the groundwork for potential therapeutic development.

References

-

Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

-

Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Available from: [Link]

-

PubMed. Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands. Available from: [Link]

-

PubMed. Molecular properties and signalling pathways of the histamine H1 receptor. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Available from: [Link]

-

MDPI. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Available from: [Link]

-

PubMed Central. Histamine receptor signaling in energy homeostasis. Available from: [Link]

-

National Institutes of Health. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. Available from: [Link]

-

Eurofins Discovery. H2 Human Histamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Available from: [Link]

-

Eurofins Discovery. H1 Human Histamine GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. Available from: [Link]

-

PubMed Central. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available from: [Link]

- Google Patents. ES2807191T3 - Benzimidazole derivatives as dual ligands of the histamine H1 receptor and ....

-

PubMed. Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. Available from: [Link]

-

Eurofins Discovery. H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay - FR. Available from: [Link]

-

ResearchGate. Synthesis and structureeactivity relationships of indole and benzimidazole piperazines as histamine H4 receptor antagonists | Request PDF. Available from: [Link]

-

PubMed Central. In vivo characterization of histamine H1- and H2-receptors in the rat stomach microcirculation. Available from: [Link]

-

PubMed. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Available from: [Link]

-

PubMed. Clinical Development of Histamine H4 Receptor Antagonists. Available from: [Link]

-

PubMed Central. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. Available from: [Link]

-

Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

-

OUCI. A structure–activity relationship study of compounds with antihistamine activity. Available from: [Link]

-

Der Pharma Chemica. Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Available from: [Link]

-

ResearchGate. Dose-dependent cAMP production by amthamine treatment in H2-transfected... | Download Scientific Diagram. Available from: [Link]

-

YouTube. cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Available from: [Link]

-

ACS Publications. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics | Journal of Medicinal Chemistry. Available from: [Link]

-

PubMed Central. Histamine and its receptors. Available from: [Link]

-

BC PharmaCare. BC PharmaCare Formulary Search. Available from: [Link]

Sources

- 1. Benzimidazole-substituted (3-phenoxypropyl)amines as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ES2807191T3 - Benzimidazole derivatives as dual ligands of the histamine H1 receptor and the histamine H4 receptor - Google Patents [patents.google.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. A structure–activity relationship study of compounds with antihistamine activity [ouci.dntb.gov.ua]

- 6. PharmaCare Formulary Search [pharmacareformularysearch.gov.bc.ca]

- 7. assaygenie.com [assaygenie.com]

- 8. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. innoprot.com [innoprot.com]

- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 18. resources.revvity.com [resources.revvity.com]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Biological Activity of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

This guide provides a comprehensive technical overview of the potential in vitro biological activities of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from studies on structurally related benzimidazole derivatives to propose likely biological effects and the experimental workflows to elucidate them. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel benzimidazole compounds.

Introduction: The Benzimidazole Scaffold in Medicinal Chemistry

The benzimidazole ring system, a fusion of benzene and imidazole, is a prominent heterocyclic scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), antihypertensive (e.g., telmisartan), and anthelmintic (e.g., albendazole) applications.[3] The core structure of this compound combines this privileged scaffold with an ethanamine side chain, suggesting potential for interaction with aminergic receptors and enzymes, and the dimethyl substitution on the benzene ring may influence its lipophilicity and target binding.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for benzimidazole ring formation. A common and efficient strategy involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4][5]

Proposed Synthetic Pathway:

A plausible synthetic route would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with a protected β-alanine derivative, followed by deprotection.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Condensation: To a solution of 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq) in a suitable solvent such as DMF, a condensing agent like HBTU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours.

-

Cyclization: The intermediate amide is then cyclized by heating in a high-boiling solvent like acetic acid or by using a dehydrating agent.

-

Deprotection: The resulting N-Boc protected benzimidazole is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

-

Purification: The final product is purified by column chromatography or recrystallization.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][6]

Potential In Vitro Biological Activities and Screening Strategies

Based on the activities of related benzimidazole derivatives, this compound is a candidate for screening against a variety of biological targets. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Many benzimidazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms often involve the inhibition of key cellular processes such as cell division and signaling pathways.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay [10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control.

-

Incubation: The plates are incubated for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.[9]

Further Mechanistic Studies:

-

Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[7]

-

Apoptosis Assay: Annexin V/PI staining can be employed to investigate if the compound induces programmed cell death.[7]

-

Topoisomerase Inhibition Assay: Given that some benzimidazoles inhibit topoisomerases, an in vitro assay using purified human topoisomerase I or II can be performed.[11]

Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial agents.[2] Therefore, evaluating the activity of this compound against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Preparation: Bacterial or fungal strains are cultured to the mid-logarithmic phase and diluted to a standard inoculum size (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted in a 96-well plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the prepared microorganism suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme and Receptor Inhibition

The ethanamine side chain suggests potential interactions with receptors and enzymes that recognize amine-containing ligands.

-

Cholinesterase Inhibition: Some benzimidazole derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[1][4] An Ellman's assay can be used to determine the IC₅₀ values for these enzymes.

-

Monoamine Oxidase (MAO) Inhibition: The structural features might allow for inhibition of MAO-A or MAO-B, enzymes involved in neurotransmitter metabolism. Commercially available kits can be used to screen for MAO inhibitory activity.

-

Receptor Binding Assays: Radioligand binding assays could be employed to screen for affinity towards a panel of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, given the prevalence of the ethanamine moiety in ligands for these receptors.[12]

Signaling Pathway Analysis (Hypothetical)

Should the compound exhibit significant anticancer activity, further investigation into the underlying signaling pathways would be crucial. A potential mechanism could involve the inhibition of a key protein kinase.

Caption: Hypothetical signaling pathway inhibition by the test compound.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Potential In Vitro Biological Activities and Assays

| Biological Activity | In Vitro Assay | Key Parameter |

| Anticancer | MTT/SRB Assay | IC₅₀ (µM) |

| Cell Cycle Analysis | % of cells in each phase | |

| Apoptosis Assay | % of apoptotic cells | |

| Antimicrobial | Broth Microdilution | MIC (µg/mL) |

| Enzyme Inhibition | Cholinesterase Assay | IC₅₀ (µM) |

| MAO Inhibition Assay | IC₅₀ (µM) | |

| Receptor Binding | Radioligand Binding | Ki (nM) |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is not yet available, its chemical structure, based on the versatile benzimidazole scaffold, strongly suggests a range of potential therapeutic applications. The in vitro experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of its anticancer, antimicrobial, and enzyme/receptor inhibitory properties. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for in vivo efficacy. The exploration of this and similar novel benzimidazole derivatives holds promise for the discovery of new therapeutic agents.

References

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]

-

Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. ResearchGate. [Link]

-

Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. PMC - NIH. [Link]

-

Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. ResearchGate. [Link]

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. [Link]

-

(PDF) Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. PubMed. [Link]

-

Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. PMC - NIH. [Link]

-

4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. PMC - NIH. [Link]

-

Benzimidazolone derivatives act as 5-HT4 receptor ligands in rat oesophagus. PubMed. [Link]

-

2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC - NIH. [Link]

-

Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. NIH. [Link]

Sources

- 1. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzimidazolone derivatives act as 5-HT4 receptor ligands in rat oesophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Tiered Strategy for the Preliminary Toxicity Screening of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Executive Summary

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with toxicity being a primary driver of late-stage attrition.[1] This guide outlines a robust, multi-tiered strategy for the preliminary toxicological assessment of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine (BZE-DM), a molecule built on the benzimidazole scaffold. The benzimidazole core is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, but its derivatives can also present toxicological liabilities, including potential hematological and hepatic adverse events.[2][3][4] Our approach is designed to de-risk BZE-DM early in development by integrating predictive in silico modeling, high-throughput in vitro assays, and a targeted, ethically-minded in vivo study. By front-loading the safety assessment, this framework enables an informed, data-driven progression of BZE-DM, ensuring that resources are focused on compounds with the highest likelihood of success.

Introduction: The Benzimidazole Scaffold and the Imperative of Early Safety Screening

BZE-DM belongs to the benzimidazole class of heterocyclic aromatic compounds.[5] This structural motif is of significant interest due to its resemblance to naturally occurring purine nucleotides, allowing it to interact with various biopolymers and exhibit a wide range of biological activities.[4] While this versatility has led to successful drugs, it also necessitates a thorough investigation of potential off-target effects and toxicity.[3][6]

The high failure rate of drug candidates due to unforeseen toxicity underscores the necessity of a paradigm shift from traditional, back-loaded testing to early, predictive screening.[1][7] A tiered approach, beginning with computational methods and progressing to cellular and then whole-organism models, provides a cost-effective and ethically responsible pathway to identify and mitigate potential safety concerns.[8] This document details such a strategy for BZE-DM.

Tier 1: In Silico Profiling - A Predictive Foundation

Expertise & Rationale: The principle of "fail fast, fail cheap" is paramount in modern drug discovery. In silico toxicology serves as our first line of defense, using computational models to predict a compound's potential liabilities based on its chemical structure.[9][10] This approach allows us to anticipate a spectrum of toxicological endpoints before a single wet-lab experiment is conducted, guiding subsequent testing and helping to fulfill the "Replacement, Reduction, and Refinement" (3Rs) principles of animal welfare.[11]

In Silico Experimental Protocol

-

Structure Preparation: Obtain the canonical SMILES string or 3D structure of BZE-DM. Ensure correct protonation states at physiological pH (approx. 7.4).

-

Model Selection: Utilize a battery of validated Quantitative Structure-Activity Relationship (QSAR) models and expert systems.[12][13] This can include commercial platforms (e.g., Derek Nexus, MultiCASE) and freely available tools (e.g., OECD QSAR Toolbox, VEGA).

-

Endpoint Prediction: Execute predictions for a standard battery of critical toxicity endpoints:

-

Genotoxicity: Bacterial mutagenicity (Ames test).

-

Carcinogenicity: Rodent carcinogenicity.

-

Hepatotoxicity: Drug-Induced Liver Injury (DILI).

-

Cardiotoxicity: hERG channel inhibition.

-

Acute Oral Toxicity: LD50 estimation and GHS toxicity class prediction.[14]

-

-

Data Analysis: Consolidate the predictions. A consensus approach, where multiple models predict the same outcome, increases confidence.[11] Analyze any structural alerts (toxicophores) identified by the software.

In Silico Data Presentation

The results should be summarized to provide a clear, at-a-glance overview of potential risks.

| Toxicological Endpoint | Prediction Outcome | Model(s) Used | Confidence Level | Structural Alerts Identified |

| Bacterial Mutagenicity (Ames) | Negative | Consensus QSAR | High | None |

| Carcinogenicity (Rodent) | Equivocal | Structural Analogs | Medium | Aromatic Amine Moiety |

| Hepatotoxicity (DILI) | Potential Risk | Expert System | Medium | Benzimidazole Core |

| hERG Inhibition | Low Probability | 3D Pharmacophore | High | None |

| Acute Oral Toxicity (LD50, Rat) | Est. 300-2000 mg/kg | Read-Across | Medium | GHS Category 4 |

Table 1: Hypothetical summary of in silico toxicity predictions for BZE-DM.

In Silico Workflow Visualization

Tier 2: In Vitro Assessment - Cellular Viability and Genotoxicity

Expertise & Rationale: While predictive, in silico models require experimental validation. In vitro assays provide the first biological data on a compound's effects.[15] We employ a dual-pronged approach: assessing general cytotoxicity to determine potency (IC50) and selectivity, and specific genotoxicity assays to investigate the potential for DNA damage flagged by our in silico analysis. Using multiple assays with different biological endpoints (e.g., metabolic activity vs. membrane integrity) creates a self-validating system and provides a more nuanced view of the mechanism of toxicity.[16][17]

Protocol: Cytotoxicity Screening

-

Cell Line Selection:

-

Cancer Line: HepG2 (human hepatocarcinoma), relevant for assessing potential hepatotoxicity.

-

Normal Line: HEK293 (human embryonic kidney) or normal human fibroblasts, to establish a therapeutic window/selectivity index.

-

-

Compound Preparation: Prepare a 10 mM stock solution of BZE-DM in dimethyl sulfoxide (DMSO).[18] Subsequent dilutions are made in complete culture medium to achieve final concentrations, ensuring the final DMSO concentration is ≤0.5%.[18]

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Expose cells to a range of BZE-DM concentrations (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.[16]

-

Assays:

-

MTT Assay (Metabolic Viability): After incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[19] Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm. Cell viability is proportional to the absorbance.[20]

-

LDH Release Assay (Membrane Integrity): Collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH) using a commercially available kit.[17] Maximum LDH release is determined from wells treated with a lysis buffer.[17] Cytotoxicity is proportional to LDH release.[21]

-

-

Data Analysis: Calculate the percentage of cell viability/cytotoxicity relative to controls. Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol: In Vitro Genotoxicity (Bacterial Reverse Mutation Assay - Ames Test)

-

Rationale: This test is a regulatory standard for detecting mutagenic compounds that cause base-pair substitutions or frameshift mutations.[22]

-

Strains: Use a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (rat liver S9 fraction) to detect metabolites that may be genotoxic.

-

Procedure: Perform the plate incorporation or pre-incubation method. Expose the bacterial strains to a range of BZE-DM concentrations.

-

Endpoint: After incubation, count the number of revertant colonies. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least double the background rate.

In Vitro Data Presentation

| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | Selectivity Index (SI) |

| HepG2 (Cancer) | MTT | 25.5 ± 2.1 | 15.8 ± 1.5 | - |

| HEK293 (Normal) | MTT | > 100 | 85.3 ± 5.6 | 5.4 (at 48h) |

| HepG2 (Cancer) | LDH | 45.2 ± 3.9 | 30.1 ± 2.8 | - |

| HEK293 (Normal) | LDH | > 100 | > 100 | > 3.3 (at 48h) |

Table 2: Hypothetical cytotoxicity data for BZE-DM. The Selectivity Index is calculated as IC50 in normal cells / IC50 in cancer cells.

In Vitro Experimental Workflow Visualization

Tier 3: Preliminary In Vivo Acute Oral Toxicity - The Whole Organism Context

Expertise & Rationale: In vitro systems, while powerful, lack the complexity of a whole organism (e.g., absorption, distribution, metabolism, excretion - ADME). A preliminary in vivo study is essential to understand the systemic effects of BZE-DM, establish a preliminary safety margin, and identify potential target organs for toxicity.[7] We select the OECD Acute Toxic Class Method (TG 423) as it provides sufficient information for hazard classification while adhering to the 3Rs by using a minimal number of animals.[14][23]

Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Use healthy, young adult female Wistar rats (as females are often slightly more sensitive).[23] Acclimatize animals for at least 5 days.

-

Dose Formulation: Prepare BZE-DM in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[14]

-

Dosing Procedure:

-

Based on in silico predictions, start with a dose of 300 mg/kg.

-

Administer a single oral dose by gavage to a group of 3 rats.

-

Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), body weight changes, and mortality.[24]

-

-

Step-wise Progression:

-

If no mortality occurs at 300 mg/kg, dose a new group of 3 animals at 2000 mg/kg.

-

If mortality occurs at 300 mg/kg, dose a new group at 50 mg/kg.

-

This step-wise procedure allows for classification of the substance into one of the GHS categories.[14]

-

-

Pathology: At the end of the 14-day observation period, surviving animals are humanely euthanized. All animals (including those that died during the study) undergo a gross necropsy to identify any visible organ abnormalities.

In Vivo Data Presentation

| Dose Group (mg/kg) | N | Mortality | Time to Death | Key Clinical Signs | Gross Necropsy Findings |

| 300 | 3 | 0/3 | N/A | Mild lethargy in first 4 hours, resolved by 24h. | No abnormalities observed. |

| 2000 | 3 | 1/3 | ~48 hours | Severe lethargy, piloerection, hunched posture. | Pale liver, enlarged spleen in decedent. No abnormalities in survivors. |

Table 3: Hypothetical summary of an acute oral toxicity study (OECD 423) for BZE-DM.

In Vivo Workflow Visualization

Integrated Analysis and Path Forward

The culmination of this multi-tiered screening strategy is an integrated safety profile that provides a holistic view of BZE-DM's potential toxicity.

-

In Silico: Our hypothetical results suggest BZE-DM is likely non-mutagenic but may pose a risk for hepatotoxicity, warranting further investigation. The estimated oral LD50 falls into GHS Category 4.

-

In Vitro: The compound shows moderate, selective cytotoxicity against a liver cancer cell line (IC50 ~16 µM) compared to a normal cell line (IC50 ~85 µM), yielding a promising selectivity index of >5. This aligns with the in silico hepatotoxicity flag, suggesting a potential bioactivity in liver cells that could be therapeutic or toxic. The negative Ames test result corroborates the in silico prediction.

-

In Vivo: The acute oral study suggests an LD50 above 300 mg/kg but below 2000 mg/kg, consistent with the GHS Category 4 prediction. The observation of a pale liver at necropsy in the decedent provides a preliminary in vivo link to the hepatotoxicity concerns raised in silico and in vitro.

References

-

OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing. Retrieved from [Link]

-

Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

-

Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]

-

OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. Retrieved from [Link]

-

Rajput, J. D. (2018). Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Retrieved from [Link]

-

ResearchGate. (n.d.). In silico toxicology tools, steps to generate prediction models, and.... Retrieved from [Link]

-

Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Chapter 2: In Silico Tools for Toxicity Prediction. Retrieved from [Link]

-

PubMed. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved from [Link]

-

National Institutes of Health. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved from [Link]

-

National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Taylor & Francis Online. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. Retrieved from [Link]

-

PubMed Central. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Retrieved from [Link]

-

HistologiX. (2023). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

-

PubMed Central. (n.d.). Toxicological screening. Retrieved from [Link]

-

ResearchGate. (2012). Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles. Retrieved from [Link]

-

MDPI. (n.d.). Framework for In Silico Toxicity Screening of Novel Odorants. Retrieved from [Link]

-

ResearchGate. (n.d.). Early toxicity screening strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial and cytotoxic studies of new 2-substitue-1H-benzimidazole derivatives. Retrieved from [Link]

-

PubMed. (2005). Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. Retrieved from [Link]

-

PubMed. (2011). Further Investigations Into the Genotoxicity of 2,6-xylidine and One of Its Key Metabolites. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. histologix.com [histologix.com]

- 9. instem.com [instem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 22. Further investigations into the genotoxicity of 2,6-xylidine and one of its key metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the unambiguous characterization of a chemical entity is the bedrock upon which all subsequent research is built. For molecules like 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine, which contains the core 5,6-dimethylbenzimidazole scaffold found in vital biomolecules like Vitamin B12, precision is paramount.[1] This guide provides an in-depth, multi-technique spectroscopic analysis protocol for this compound. It is designed not as a mere checklist, but as a logical workflow where each technique—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—corroborates the others, creating a self-validating system for structural confirmation and purity assessment.

The Subject Molecule: Structural Overview

This compound is a heterocyclic compound featuring a benzimidazole ring system substituted with two methyl groups and an ethylamine side chain. Understanding its constituent parts is the first step in predicting and interpreting its spectral data.

Key Structural Features for Analysis:

-

Aromatic System: A disubstituted benzene ring fused to an imidazole ring.

-

Amine Group: A primary aliphatic amine (-NH₂) at the terminus of the side chain.

-

Imidazole Moiety: Contains a secondary amine (N-H) capable of tautomerism.

-

Aliphatic Chain: An ethylene linker connecting the amine and the benzimidazole core.

-

Methyl Groups: Two methyl groups on the benzene ring.

Below is the annotated chemical structure, which will serve as our reference for all spectroscopic assignments.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. Its power lies in its ability to resolve individual atoms within their unique electronic environments.

Expertise in Action: The Choice of Solvent The choice of NMR solvent is a critical experimental parameter, not a trivial detail. While deuterated chloroform (CDCl₃) is common, for this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. The causality is the presence of labile protons in the imidazole N-H and the primary amine NH₂ groups. In protic or rapidly exchanging solvents, these signals can broaden or be lost entirely. DMSO-d₆ is a polar, aprotic solvent that forms hydrogen bonds with the N-H protons, slowing their exchange rate and allowing for their clear observation as distinct signals.[2][3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically required.

-

DEPT-135 (Optional but Recommended): Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which validates assignments.

-

2D NMR (for Unambiguous Assignment): Acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra to definitively assign all signals, especially the quaternary carbons.

¹H NMR Data Interpretation: Predicted Signals

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| NH (imidazole) | ~12.2 | Broad Singlet | 1H | Acidic proton, hydrogen-bonded to DMSO. Its chemical shift is concentration-dependent.[3] |

| H -4, H -7 | ~7.4 | Singlet | 2H | Aromatic protons on the benzimidazole ring. Appear as a single peak due to molecular symmetry.[3] |

| -CH₂- (α to ring) | ~3.2 - 3.4 | Triplet | 2H | Deshielded by the adjacent aromatic ring. Coupled to the β-CH₂ protons. |